molecular formula C22H26ClNO2 B4327508 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide

2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide

Cat. No. B4327508
M. Wt: 371.9 g/mol
InChI Key: CUJFVLUEOMTHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide, also known as CR4056, is a novel compound that has been developed as a potential therapeutic agent for the treatment of chronic pain. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is not fully understood, but it is believed to act on multiple targets in the pain pathway. The compound has been shown to inhibit the activity of enzymes that are involved in the synthesis of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It also appears to modulate the activity of ion channels that are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has also been shown to have other biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic pain. It also appears to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide is its potency and efficacy in reducing pain. It has also been shown to have a low risk of addiction and dependence, which is a major concern with opioid-based pain medications. However, one limitation of the compound is its relatively short half-life, which may require more frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide. One area of interest is the development of novel formulations or delivery methods that could improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the evaluation of 2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs or opioids. Finally, there is a need for further studies to elucidate the exact mechanism of action of the compound and to identify potential targets for future drug development.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. Preclinical studies have shown that the compound has a potent analgesic effect and is effective in reducing both inflammatory and neuropathic pain. The compound has also been shown to have a low risk of addiction and dependence, making it a promising alternative to opioid-based pain medications.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO2/c23-19-11-13-20(14-12-19)26-16-22(25)24-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18,21H,2,5-6,9-10,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJFVLUEOMTHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Reactant of Route 3
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-(2-cyclohexyl-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.